molecular formula C15H16BrNO B15308263 N-benzyl-5-bromo-2-methoxy-4-methylaniline

N-benzyl-5-bromo-2-methoxy-4-methylaniline

Cat. No.: B15308263
M. Wt: 306.20 g/mol
InChI Key: LNZYETVILHBNRT-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2-methoxy-4-methylaniline is an organic compound with a complex structure that includes a benzyl group, a bromine atom, a methoxy group, and a methyl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2-methoxy-4-methylaniline typically involves multiple steps. One common method includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Introduction of a methoxy group.

    Benzylation: Introduction of a benzyl group.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2-methoxy-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution of the bromine atom can yield various substituted anilines.

Scientific Research Applications

N-benzyl-5-bromo-2-methoxy-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-2-methoxy-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-bromo-2-methoxy-4-methylaniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the bromine atom provides a site for further chemical modifications.

Properties

Molecular Formula

C15H16BrNO

Molecular Weight

306.20 g/mol

IUPAC Name

N-benzyl-5-bromo-2-methoxy-4-methylaniline

InChI

InChI=1S/C15H16BrNO/c1-11-8-15(18-2)14(9-13(11)16)17-10-12-6-4-3-5-7-12/h3-9,17H,10H2,1-2H3

InChI Key

LNZYETVILHBNRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)NCC2=CC=CC=C2)OC

Origin of Product

United States

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